

Azalanstat: Application Notes and Protocols for Cholesterol-Lowering Studies

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Compound of Interest

Compound Name: Azalanstat
Cat. No.: B1665909

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Introduction

Azalanstat (also known as RS-21607) is a synthetic imidazole derivative that has been investigated for its cholesterol-lowering properties. It functions as a potent and selective inhibitor of lanosterol 14 α -demethylase (CYP51A1), a key enzyme in the cholesterol biosynthesis pathway.^{[1][2][3][4]} By blocking this enzyme, **azalanstat** interrupts the conversion of lanosterol to cholesterol.^[5] Preclinical studies have demonstrated its efficacy in reducing plasma cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol.^[1] This document provides a summary of the available preclinical data on **azalanstat**, outlines its mechanism of action, and presents detailed protocols for key experiments relevant to its study.

Note: There is no publicly available information on clinical trials of **azalanstat** in humans. The data presented here is based on preclinical in vitro and in vivo studies.

Data Presentation

Table 1: In Vivo Efficacy of Azalanstat in Hamsters on a Regular Chow Diet

Dosage (oral)	Duration	Key Findings	Reference
50 mg/kg/day	1 week	Dose-dependent lowering of serum cholesterol ($ED_{50} = 62$ mg/kg). Preferential lowering of LDL cholesterol and apolipoprotein B (apoB) relative to high-density lipoprotein (HDL) cholesterol and apolipoprotein A-I.	[1]
Dose-dependent	1 week	Inhibition of hepatic microsomal HMG-CoA reductase activity ($ED_{50} = 31$ mg/kg). Strong correlation between HMG-CoA reductase inhibition and serum cholesterol lowering ($r = 0.97$).	[1]
50-75 mg/kg	Not specified	Stimulation of hepatic microsomal cholesterol 7 α -hydroxylase activity by 50-400%.	[1]

Table 2: In Vivo Efficacy of Azalanstat in Hamsters on a High-Fat and Cholesterol Diet

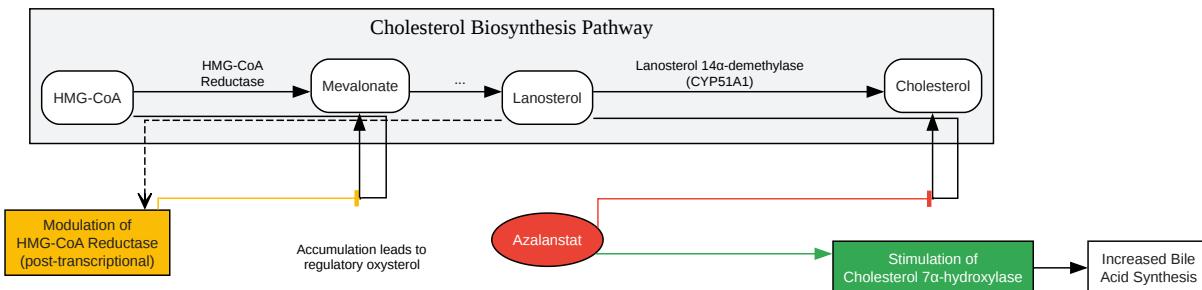
Animal Model	Diet	Dosage (oral)	Key Findings	Reference
Hamsters	High saturated fat and cholesterol	Not specified	Lowered plasma cholesterol levels.	[1]

Mechanism of Action

Azalanstat's primary mechanism of action is the inhibition of lanosterol 14 α -demethylase, a cytochrome P450 enzyme essential for the demethylation of lanosterol, a precursor to cholesterol.[1][6] This inhibition leads to a decrease in endogenous cholesterol synthesis. The reduction in intracellular cholesterol levels is believed to indirectly modulate the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, through a post-transcriptional mechanism.[1] It is proposed that a regulatory oxysterol derived from the accumulation of lanosterol or dihydrolanosterol may be responsible for this effect.[1]

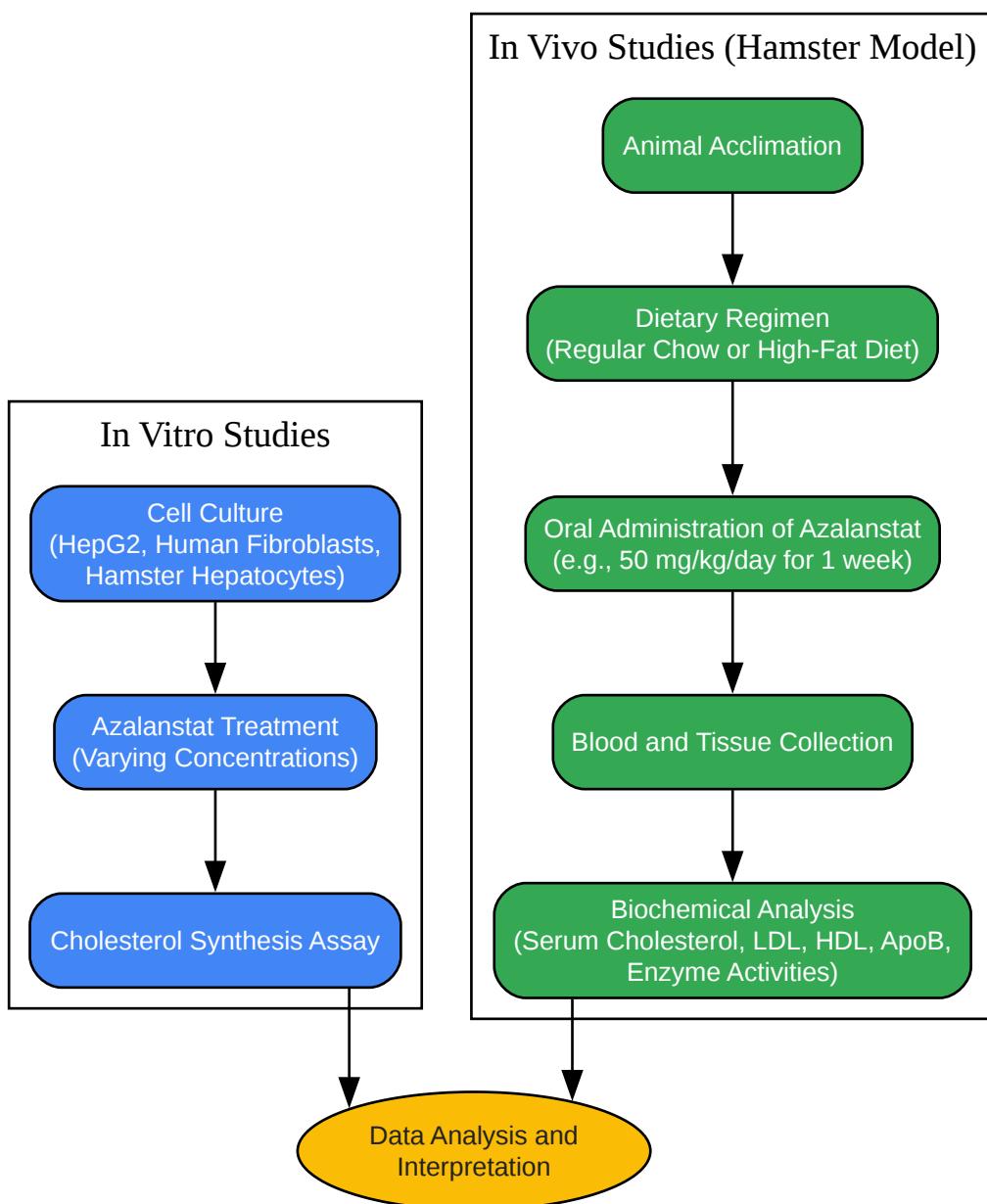
Interestingly, **azalanstat** does not appear to lower circulating cholesterol by up-regulating the hepatic LDL receptor.[1] Instead, it has been shown to stimulate cholesterol 7 α -hydroxylase activity, which may suggest an alternative mechanism involving modified cholesterol absorption and bile acid synthesis.[1]

Signaling Pathway and Experimental Workflow Diagrams



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Azalanstat's multifaceted mechanism for lowering cholesterol.



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